Caerin 1.11
説明
Caerin 1.1 is a host-defense peptide derived from the skin secretions of Australian tree frogs (Litoria spp.), first isolated in the 1990s. It is a 25-residue cationic peptide with a helical-bend-helix structure stabilized in membrane-mimetic environments like trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles . This amphipathic structure enables Caerin 1.1 to disrupt microbial membranes via a carpet-like mechanism, forming pores or thinning lipid bilayers . It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, enveloped viruses (e.g., HIV), and even cancer cells .
Key structural features critical for its activity include:
- Two α-helical regions (residues 2–11 and 17–24) with opposing hydrophobic and hydrophilic faces.
- A flexible hinge region (residues 12–16) that facilitates conformational adaptability to membrane curvature .
- Cationic residues (e.g., Lys11, His24) promoting electrostatic interactions with negatively charged microbial membranes .
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
GLFSVLGSVAKHVVPRVVPVIAEHLG |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Caerin Peptides
2.1. Caerin 1.4
- Structural Differences : Caerin 1.4 shares >90% sequence homology with Caerin 1.1 but substitutes Val5 and Gly7 with serine residues, reducing hydrophobicity in the N-terminal helix .
- Activity Profile :
- Mechanistic Insight : The reduced hydrophobicity in the N-terminal helix may weaken membrane insertion, but the increased polar surface area could enhance binding to specific lipid components in E. coli and S. aureus .
2.2. Caerin 1.9
- Enhanced Antimicrobial Activity :
- MIC Values : Caerin 1.9 exhibits lower MICs than Caerin 1.1 against methicillin-resistant S. aureus (MRSA) (3.75–15 µg/mL vs. 30 µg/mL) and Acinetobacter baumannii (7.5 µg/mL vs. 15 µg/mL) .
- Inhibition Zones : In agar diffusion assays, Caerin 1.9 produces larger zones (18 mm vs. 15 mm for Caerin 1.1) against MRSA, outperforming polymyxin B (11–12 mm) .
- Synergy with Caerin 1.1 : The combination shows additive effects (FICI = 0.5–1.0) against MRSA and A. baumannii, likely due to complementary membrane-targeting mechanisms .
2.3. Other Caerin Variants
- Caerin 1.2, 1.10, and 1.20 : Broad-spectrum peptides with anti-HIV activity but higher toxicity to beneficial Lactobacillus species compared to Caerin 1.9 .
- Caerin 1.3 and 1.4 : Naturally occurring analogs with reduced activity due to substitutions (e.g., Lys11→Gln in Caerin 1.3), highlighting the importance of cationic charge .
- Engineered Variants: Caerin 1.1 mod 7: Substitutes Glu and His with Ala, increasing hydrophobicity but also toxicity to Lactobacillus . Caerin 1.9 sm: A synthetic variant (Val13→Leu) with stronger inhibition of L. rhamnosus, underscoring the sensitivity of activity to minor sequence changes .
Mechanistic and Functional Divergence
Structural Determinants of Activity
- Helical Flexibility : The hinge region in Caerin 1.1 allows adaptation to membrane curvature, critical for pore formation in curved membranes (e.g., bacterial vesicles) .
- Hydrophobic Face : Strong hydrophobicity in Caerin 1.1’s N-terminal helix enhances membrane insertion, while Caerin 1.4’s reduced hydrophobicity limits this .
- Cationic Charge : Positively charged residues (e.g., Lys11) mediate initial electrostatic binding to microbial membranes, a feature diminished in less active variants like Caerin 1.3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
